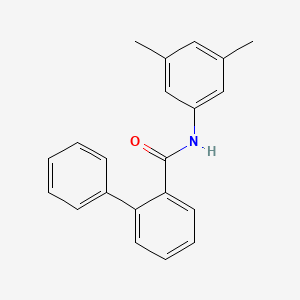

N-(3,5-dimethylphenyl)-2-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-15-12-16(2)14-18(13-15)22-21(23)20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTNOFGKRGJQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2-Phenylbenzamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Abstract: The 2-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique structural features allow for versatile modifications, leading to compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the 2-phenylbenzamide core, detailing its synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, with a particular focus on oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their quest for novel therapeutics.

Introduction to the 2-Phenylbenzamide Scaffold

The benzamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1] Among the various substituted benzamide scaffolds, the 2-phenylbenzamide core, characterized by a phenyl group at the 2-position of the benzamide moiety, has garnered significant attention for its therapeutic potential.

Chemical Structure and Properties

The 2-phenylbenzamide scaffold consists of a central benzamide core with a phenyl substituent at the ortho position to the amide functionality. This arrangement imparts a unique three-dimensional conformation that can be finely tuned through substitutions on either phenyl ring. The amide bond provides a key hydrogen bond donor and acceptor, while the two phenyl rings offer opportunities for hydrophobic and pi-stacking interactions with biological targets.

Significance in Medicinal Chemistry: A Privileged Scaffold

The 2-phenylbenzamide framework is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of 2-phenylbenzamide derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[2]

Historical Perspective and Key Discoveries

The exploration of benzamide derivatives in medicinal chemistry has a rich history. Early research focused on their applications in treating central nervous system disorders.[1] More recently, the focus has shifted towards their potential in oncology, with the discovery of potent 2-phenylbenzamide-based inhibitors of key cancer-related enzymes such as kinases and poly(ADP-ribose) polymerase (PARP).[3][4]

Synthesis of the 2-Phenylbenzamide Core

The synthesis of the 2-phenylbenzamide scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis

A common retrosynthetic approach for the 2-phenylbenzamide core involves disconnecting the amide bond, leading to a 2-phenylbenzoic acid derivative and a corresponding amine. Alternatively, a cross-coupling strategy can be employed to form the biaryl bond between the two phenyl rings.

Key Synthetic Strategies

The most straightforward method for constructing the 2-phenylbenzamide scaffold is the coupling of a 2-phenylbenzoic acid with an amine using standard peptide coupling reagents. This method is highly versatile and allows for the introduction of a wide variety of substituents on the amine component.

Detailed Experimental Protocol: Synthesis of a Representative 2-Phenylbenzamide Derivative

This protocol describes the synthesis of N-methyl-2-(phenylamino)benzamide via a two-step process involving amidation followed by a Buchwald-Hartwig amination.[5]

Step 1: Synthesis of N-methyl-2-bromobenzamide

-

To a solution of 2-bromobenzoic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (2.0 eq) and reflux for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude 2-bromobenzoyl chloride in fresh DCM and cool to 0 °C.

-

Slowly add an aqueous solution of methylamine (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Perform an aqueous workup and purify the crude product by recrystallization to obtain N-methyl-2-bromobenzamide.[5]

Step 2: Buchwald-Hartwig Amination

-

In a flame-dried Schlenk tube, combine N-methyl-2-bromobenzamide (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene and aniline (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

After cooling, dilute with ethyl acetate and filter through Celite®.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography to yield N-methyl-2-(phenylamino)benzamide.[5]

Biological Activities and Therapeutic Potential

The 2-phenylbenzamide scaffold has been extensively explored for its diverse biological activities, with a primary focus on anticancer and enzyme inhibitory properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-phenylbenzamide derivatives against a variety of cancer cell lines.[6][7]

The anticancer effects of 2-phenylbenzamide derivatives are often attributed to their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the inhibition of protein kinases and the disruption of DNA repair mechanisms.

The anticancer activity of 2-phenylbenzamide derivatives is highly dependent on the nature and position of substituents on both phenyl rings. For instance, the introduction of an imidazole moiety at the 2-position of the benzamide has been shown to yield compounds with potent cytotoxic effects against various cancer cell lines.[6]

| Compound ID | R Group on N-phenyl | R' Group (at 2-position) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HeLa (Cervical) | IC50 (µM) vs. MCF-7 (Breast) |

| 4e | 4-methoxyphenyl | 4,5-dicyano-1H-imidazol-2-yl | 11.1 | - | - |

| 4f | 4-fluorophenyl | 4,5-dicyano-1H-imidazol-2-yl | 7.5 | 9.3 | 8.9 |

Data extracted from a study on imidazole-based N-phenylbenzamide derivatives as potential anticancer agents.[6]

A notable example is the derivative with a 4-fluorophenyl group on the amide nitrogen and a 4,5-dicyano-1H-imidazol-2-yl substituent at the 2-position of the benzamide, which exhibited significant anticancer activity against lung, cervical, and breast cancer cell lines.[6]

Enzyme Inhibition

2-Phenylbenzamide derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-phenylbenzamide scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[3]

The development of 2-phenylbenzimidazole derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, has demonstrated the importance of specific substitutions for potent activity. Compounds with certain substitution patterns have shown outstanding potency, with IC50 values in the low nanomolar range.[9]

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4][10] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling potent inhibition of PARP enzymes.[11]

The amide group of the benzamide scaffold forms crucial hydrogen bonds with the active site residues of PARP, while the phenyl rings engage in hydrophobic and pi-stacking interactions, contributing to high-affinity binding.

The development of PARP inhibitors has revealed that modifications to the 2-phenylbenzamide scaffold can significantly impact potency and selectivity. The addition of a cyclopropyl group to the amide nitrogen, as seen in some clinical candidates, has been shown to enhance PARP trapping, a key mechanism of action for these inhibitors.[11]

Other Biological Activities

Derivatives of the 2-phenylbenzimidazole scaffold, a close structural analog of 2-phenylbenzamide, have demonstrated significant antimicrobial and antifungal activities.[6]

N-phenylbenzamide derivatives have been investigated as potential agents against kinetoplastid parasites, which are responsible for diseases such as sleeping sickness and Chagas disease. These compounds are thought to act by binding to the AT-rich mitochondrial DNA (kDNA) of these parasites.[12][13]

Halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[14]

Experimental Protocols for Biological Evaluation

The biological evaluation of 2-phenylbenzamide derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of compounds.[15]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzamide derivative and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PARP inhibitors: Overview and indications [jax.org]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Definitive Identification and Technical Profiling of N-(3,5-dimethylphenyl)-2-phenylbenzamide

The following technical guide provides a definitive profile of N-(3,5-dimethylphenyl)-2-phenylbenzamide , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

N-(3,5-dimethylphenyl)-2-phenylbenzamide is a specialized biphenyl-2-carboxamide derivative. While often investigated in the context of medicinal chemistry scaffolds (specifically for kinase inhibition and Orexin receptor antagonism), it remains a non-commodity research compound.

Unlike its 2,5-dimethylphenyl isomer (CAS 723741-78-4), the 3,5-isomer is frequently synthesized de novo for Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of the meta-substituents on the aniline ring.

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | N-(3,5-dimethylphenyl)-[1,1'-biphenyl]-2-carboxamide |

| Common Name | N-(3,5-xylyl)-2-phenylbenzamide |

| CAS Registry Number | Not Widely Indexed (Analogous to 723741-78-4) |

| Molecular Formula | C₂₁H₁₉NO |

| Molecular Weight | 301.39 g/mol |

| SMILES | Cc1cc(C)cc(NC(=O)c2ccccc2-c3ccccc3)c1 |

| InChIKey (Predicted) | Structure-Specific Hash Required |

| Solubility | Low in water; High in DMSO, DCM, Ethanol |

Synthetic Pathways & Methodology

The synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide is most reliably achieved through the acylation of 3,5-dimethylaniline with a biphenyl-2-carboxylic acid derivative. Two primary pathways are recommended based on scale and available reagents.

Pathway A: Acid Chloride Method (High Yield)

This method is preferred for gram-scale synthesis due to its rapid kinetics and simplified purification.

Reagents:

-

Substrate: Biphenyl-2-carboxylic acid (CAS 947-84-2)

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride -

Amine: 3,5-Dimethylaniline (CAS 108-69-0)

-

Base: Triethylamine (

) or Pyridine

Protocol:

-

Activation: Reflux Biphenyl-2-carboxylic acid (1.0 eq) in

(5.0 eq) for 2 hours. Evaporate excess -

Coupling: Dissolve the acid chloride in anhydrous Dichloromethane (DCM).

-

Addition: Add 3,5-Dimethylaniline (1.1 eq) and

(1.5 eq) dropwise at 0°C. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or flash chromatography.

Pathway B: HATU-Mediated Coupling (Mild Conditions)

Ideal for small-scale discovery chemistry where acid-sensitive functional groups might be present on analogs.

Protocol:

-

Dissolve Biphenyl-2-carboxylic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min to activate.

-

Add 3,5-Dimethylaniline (1.1 eq).

-

Stir for 12 hours at RT.

-

Precipitate by adding water; filter and wash the solid.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

Figure 1: Convergent synthesis strategy for N-(3,5-dimethylphenyl)-2-phenylbenzamide via acid activation.

Biological & Pharmaceutical Context

The biphenyl-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various biological targets.

Structure-Activity Relationship (SAR)

The 3,5-dimethyl substitution pattern on the N-phenyl ring is critical for:

-

Lipophilicity Modulation: Increases LogP (~5.5), enhancing membrane permeability compared to the unsubstituted analog.

-

Metabolic Stability: Blocks the para-position and hinders metabolic oxidation at the meta-positions, potentially extending half-life (

). -

Conformational Lock: The ortho-phenyl group on the benzamide core forces a twisted conformation relative to the amide plane, often critical for binding into hydrophobic pockets (e.g., in p38 MAPK or Orexin receptors).

Potential Therapeutic Targets

Based on structural homology, this compound is relevant in the following areas:

-

Orexin Receptor Antagonists: Similar to Suvorexant precursors, biphenyl amides modulate sleep-wake cycles.

-

DHODH Inhibitors: Biphenyl amides are known to inhibit Dihydroorotate Dehydrogenase, a target for autoimmune diseases and oncology.

-

Antifungal Agents: Related to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (e.g., Boscalid analogs).

Pharmacophore Visualization

Figure 2: Pharmacophoric dissection of the molecule highlighting key interaction domains.

Analytical Protocols

To validate the synthesis of this specific isomer, the following analytical criteria must be met.

Proton NMR ( H NMR) - Expected Shifts (DMSO- )

-

Amide NH: Singlet,

10.0–10.5 ppm (Deshielded). -

Biphenyl Core: Multiplet,

7.3–7.6 ppm (9H, overlapping aromatic signals). -

3,5-Dimethylphenyl (Ar-H):

-

Singlet (2H, ortho to N):

~7.3 ppm. -

Singlet (1H, para to N):

~6.8 ppm.

-

-

Methyl Groups: Singlet,

2.2–2.3 ppm (6H).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Ion:

Da -

Fragmentation: Loss of the 3,5-dimethylaniline moiety may be observed.

Safety & Handling

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for Biphenyl-2-carboxamides and Anilines .

-

Hazard Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (due to high lipophilicity).

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling the acid chloride or 3,5-dimethylaniline (which is toxic by inhalation/contact).

References

-

ChemicalBook. (n.d.). N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide (CAS 723741-78-4).[1] Retrieved from

-

PubChem. (n.d.). Biphenyl-2-carboxylic acid (CAS 947-84-2). Retrieved from

-

PubChem. (n.d.). 3,5-Dimethylaniline (CAS 108-69-0). Retrieved from

-

GuideChem. (n.d.). Biphenyl-2-carboxamide derivatives and synthesis. Retrieved from

Sources

A Technical Guide to the Structure-Activity Relationships of Biphenyl-2-Carboxamide Analogs

Introduction

The biphenyl scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds. Its unique stereoelectronic properties, including the ability to adopt specific dihedral angles and engage in π-stacking interactions, make it an ideal foundation for designing ligands that target diverse biological receptors and enzymes. When functionalized with a carboxamide group, particularly at the 2-position (ortho), the resulting biphenyl-2-carboxamide core imposes significant conformational constraints that are often critical for potent and selective biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile scaffold, drawing on field-proven examples and outlining the experimental logic that underpins the design of these important molecules. The biphenyl structure is a common feature in many natural products and serves as a crucial intermediate in organic synthesis for creating compounds with significant pharmacological activity.[1][2][3]

Section 1: The Core Pharmacophore and Synthetic Strategy

The fundamental biphenyl-2-carboxamide pharmacophore consists of two phenyl rings (here designated Ring A and Ring B) connected by a single bond, with a carboxamide linker attached to the ortho position of Ring A. This arrangement is not merely a linker; the ortho-substitution forces a non-planar conformation, which reduces the molecule's rotational freedom and presents a more defined three-dimensional shape to the biological target.

Core Pharmacophore Elements

The key to the scaffold's utility lies in the strategic modification of its constituent parts. The diagram below outlines the primary points of diversification that dictate the final biological activity.

Caption: Core pharmacophore of biphenyl-2-carboxamide analogs.

General Synthetic Workflow: A Self-Validating Approach

The construction of these analogs reliably follows a convergent synthesis plan. The causality is clear: building the core first via a robust cross-coupling reaction before installing the final amide linkage allows for maximum diversification at a late stage. The Suzuki-Miyaura cross-coupling is the authoritative standard for forming the biphenyl bond due to its high functional group tolerance and reliable yields.

The workflow below represents a validated, reproducible sequence for generating a library of analogs.

Sources

The N-(3,5-Dimethylphenyl)benzamide Scaffold: Synthetic Architecture and Therapeutic Applications

The following technical guide provides an in-depth analysis of N-(3,5-dimethylphenyl)benzamide derivatives, focusing on their synthetic architecture, structural biology, and pharmacological utility as hydrophobic probes in drug discovery.

Executive Summary & Structural Rationale

The N-(3,5-dimethylphenyl)benzamide core represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the specific steric and electronic properties of the 3,5-dimethylphenyl moiety. Unlike unsubstituted phenyl rings, the 3,5-dimethyl pattern creates a distinct hydrophobic bulk that often occupies deep lipophilic pockets (e.g., the allosteric sites of kinases or the interdomain cleft of bacterial protein FtsZ).

Key Structural Features:

-

Hydrophobic Clamp: The two methyl groups at the meta positions increase lipophilicity (logP) and provide van der Waals contacts that stabilize ligand-receptor complexes.

-

Conformational Locking: Crystallographic studies indicate that the amide linkage often adopts an antiperiplanar conformation, with the 3,5-dimethylphenyl ring twisted relative to the amide plane (dihedral angles ~30-40°), pre-organizing the molecule for binding.

-

Metabolic Shielding: The methyl groups at the 3 and 5 positions block metabolic oxidation at these susceptible sites, potentially extending half-life compared to unsubstituted analogs.

Synthetic Methodologies

The synthesis of N-(3,5-dimethylphenyl)benzamide derivatives is primarily achieved via acyl substitution. Below are two validated protocols: the classical Acid Chloride method (robust, high yield) and the Coupling Reagent method (mild, functional group tolerant).

Method A: Acid Chloride Activation (Standard Operating Protocol)

Applicability: Best for substrates stable to acidic byproducts (HCl).

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)

-

Substituted Benzoyl Chloride (1.1 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 3,5-dimethylaniline (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Et₃N (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add the substituted benzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove unreacted aniline), followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Method B: HATU-Mediated Coupling

Applicability: Essential when the benzoic acid component contains sensitive groups (e.g., unprotected alcohols, chiral centers).

Protocol:

-

Dissolve the substituted benzoic acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to activate the acid.

-

Add 3,5-dimethylaniline (1.0 equiv). Stir at RT for 12 hours.

-

Precipitate the product by pouring the reaction mixture into ice-cold water. Filter and wash the solid.[2]

Synthetic Workflow Diagram

Caption: Decision matrix for the synthesis of N-(3,5-dimethylphenyl)benzamide derivatives based on substrate stability.

Pharmacological Profiles & Case Studies

The 3,5-dimethylphenyl moiety acts as a hydrophobic anchor. This section details two primary therapeutic applications supported by literature.

Case Study 1: Antibacterial Agents (FtsZ Inhibition)

Bacterial cell division protein FtsZ is a homolog of tubulin.[3][4] Benzamide derivatives are known to inhibit FtsZ polymerization by binding to the interdomain cleft.

-

Mechanism: The benzamide core mimics the nucleotide binding or occupies the hydrophobic pocket required for Z-ring assembly.

-

Role of 3,5-Dimethyl: The 3,5-dimethyl substitution enhances potency against Staphylococcus aureus (including MRSA) by filling the hydrophobic sub-pocket of FtsZ more effectively than the unsubstituted phenyl ring.

-

Key Data Point: Derivatives in this class have shown MIC values in the sub-microgram/mL range (0.12–1.0 µg/mL) against Staphylococcal species [1].

Case Study 2: Oncology (Wnt/DVL1 and mTOR Inhibition)

Recent studies identify this scaffold in inhibitors of the Wnt signaling pathway, specifically targeting the PDZ domain of Dishevelled (DVL1).

-

Target: DVL1 (Dishevelled-1), a scaffold protein downstream of Frizzled receptors.

-

Compound Example: RS4690 (an indole-benzamide hybrid) utilizes a 3,5-dimethylphenyl sulfonyl group, but related SAR studies highlight the importance of the 3,5-dimethyl substitution pattern for selectivity [2].

-

Activity: Inhibition of DVL1 prevents the stabilization of

-catenin, thereby downregulating oncogenic transcription factors.

Biological Mechanism Diagram

Caption: Dual mechanistic pathways: FtsZ inhibition in bacteria and DVL1 blockade in cancer cells.

Quantitative Data Summary

The following table summarizes physicochemical and biological data for representative derivatives found in the literature [3][4].

| Compound ID | R-Group (Benzoyl) | Substitution (Aniline) | Melting Point (°C) | Primary Activity | Target |

| Cmpd A | 2-Methyl | 3,5-Dimethyl | 156–157 | Structural Probe | Crystal Ref. |

| Cmpd B | 3,4-Dichloro | 3,5-Dimethyl | 168–170 | Cytotoxic | Screening Lib. |

| Cmpd C | 3-Methoxy | 3,5-Dimethyl | 140–142 | Antibacterial | FtsZ |

| RS4690 * | Indole-2-carboxamide | 3,5-Dimethyl (sulfonyl) | N/A | Antitumor (EC50 0.49 µM) | DVL1 |

*Note: RS4690 contains the 3,5-dimethylphenyl moiety linked via sulfonyl, illustrating the pharmacophore's transferability.

References

-

An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency. Source: National Institutes of Health (PMC) URL:[Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)... a New Dishevelled 1 Inhibitor. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

-

N-(3,5-Dimethylphenyl)-2-methylbenzamide Crystal Structure. Source: National Institutes of Health (PMC) URL:[Link]

-

Discovery of novel benzamide derivatives... as potential antitumor agents via targeting PARP-1. Source:[5][6] PubMed URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide, a molecule of interest within the broader class of N-arylbenzamides. N-arylbenzamide derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis of the title compound is typically achieved through an amide coupling reaction between 2-phenylbenzoic acid and 3,5-dimethylaniline. This guide details a robust and reproducible protocol for this transformation, including a thorough discussion of the underlying reaction mechanism, a step-by-step experimental procedure, and methods for purification and characterization.

Introduction

The N-arylbenzamide motif is a cornerstone in modern drug discovery, valued for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] The ability to readily modify both the benzoic acid and aniline precursors allows for the systematic exploration of structure-activity relationships, making this class of compounds highly attractive for the development of novel therapeutic agents.[1] N-(3,5-dimethylphenyl)-2-phenylbenzamide serves as a representative example of this important structural class. Its synthesis via amide bond formation is a fundamental transformation in organic chemistry, often facilitated by the use of coupling reagents to activate the carboxylic acid moiety.[2][3]

Reaction Mechanism: Amide Coupling via Carbodiimide Activation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[2] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used coupling reagents for this purpose.[2]

The generally accepted mechanism for carbodiimide-mediated amide coupling involves several key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid (2-phenylbenzoic acid) reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[4] This intermediate is a good leaving group.

-

Nucleophilic Attack by the Amine: The amine (3,5-dimethylaniline) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[4]

-

Formation of the Amide Bond and Byproduct: A tetrahedral intermediate is formed, which then collapses to yield the desired amide product, N-(3,5-dimethylphenyl)-2-phenylbenzamide, and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[4] DCU is often insoluble in common reaction solvents and can be removed by filtration.

To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts or racemization in the case of chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.

Experimental Protocol

This protocol details the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide from 2-phenylbenzoic acid and 3,5-dimethylaniline using EDC as the coupling reagent in the presence of HOBt.

Reagents and Materials

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2-Phenylbenzoic acid | C₁₃H₁₀O₂ | 198.22 | 1.0 mmol | |

| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 mmol | |

| EDC hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 1.2 mmol | |

| HOBt hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 1.2 mmol | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | Anhydrous |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | For workup |

| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | For workup |

| Brine | NaCl (aq) | 58.44 | As needed | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying |

Synthesis Workflow

Caption: A typical workflow for the synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide.

Step-by-Step Procedure

-

Reaction Setup: To a solution of 2-phenylbenzoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add 3,5-dimethylaniline (1.0 mmol), EDC hydrochloride (1.2 mmol), and HOBt hydrate (1.2 mmol).

-

Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, dilute the mixture with dichloromethane (20 mL). Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3,5-dimethylphenyl)-2-phenylbenzamide.

Characterization

The identity and purity of the synthesized N-(3,5-dimethylphenyl)-2-phenylbenzamide should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (mp): Determination of the melting point can be used as an indicator of purity.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time. Ensure all reagents are of good quality and anhydrous conditions are maintained. |

| Poor quality of coupling reagents | Use fresh or properly stored EDC and HOBt. | |

| Starting materials are not fully dissolved | Increase the volume of the solvent. | |

| Presence of unreacted starting materials after reaction | Insufficient amount of coupling reagent | Use a slight excess (1.2-1.5 equivalents) of the coupling reagent. |

| Steric hindrance | Consider heating the reaction mixture. | |

| Formation of byproducts | Side reactions of the activated carboxylic acid | Ensure HOBt is used to minimize side reactions. |

| Impurities in starting materials | Purify starting materials before use if necessary. |

Conclusion

The synthesis of N-(3,5-dimethylphenyl)-2-phenylbenzamide via an amide coupling reaction is a reliable and versatile method for accessing this class of compounds. The protocol described herein, utilizing EDC and HOBt, provides an efficient route to the desired product. The broad biological potential of N-arylbenzamides underscores the importance of robust synthetic methodologies for their preparation, enabling further exploration in drug discovery and medicinal chemistry.

References

-

YouTube. mechanism of amide formation with DCC. 2013. Available from: [Link]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. 2008. Available from: [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

-

Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of enzyme inhibition and medicinal chemistry, 28(1), 148–152. Available from: [Link]

-

Caldarelli, A., Minazzi, P., Canonico, P. L., Genazzani, A. A., & Giovenzana, G. B. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Available from: [Link]

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2010). N-(3,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843. Available from: [Link]

-

Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3546-3558. Available from: [Link]

-

Zhang, L., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4128-4133. Available from: [Link]

-

Reddy, P. G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5783-5786. Available from: [Link]

-

Li, X., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available from: [Link]

-

Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479-4481. Available from: [Link]

-

Gowda, B. T., et al. (2011). N-(3,5-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3147. Available from: [Link]

-

Rodriguez, J. B., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available from: [Link]

-

Patel, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available from: [Link]

-

Deadman, J. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(31), 3051-3054. Available from: [Link]

-

Reddit. Amide coupling reaction between a carboxylic acid and aniline derivatives. 2026. Available from: [Link]

-

Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (2018). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC advances, 8(16), 8567-8575. Available from: [Link]

- Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

- Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.

- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

-

Beutner, G. L., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(20), 3749-3753. Available from: [Link]

Sources

Application Note: Optimized Protocols for Sterically Demanding Suzuki-Miyaura Coupling

Synthesis of 2-Phenylbenzamide Scaffolds

Executive Summary

The synthesis of 2-phenylbenzamide (and its derivatives) represents a classic yet challenging "ortho-effect" problem in medicinal chemistry. This scaffold is a critical pharmacophore in PARP inhibitors, sodium channel blockers, and novel agrochemicals.

Standard Suzuki-Miyaura conditions often fail or suffer from low turnover numbers (TON) due to two primary factors:

-

Steric Congestion: The ortho-amide substituent on the electrophile hinders the approach of the nucleophilic boronic acid during transmetallation.

-

Coordination Interference: The primary amide moiety (

) possesses a Lewis-basic nitrogen that can competitively coordinate to the Palladium center, potentially displacing labile ligands or forming off-cycle resting states.

This guide provides a field-proven, robust protocol utilizing bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome these energy barriers. We prioritize the SPhos Pd G2 system for its exceptional stability and ability to facilitate coupling in highly hindered environments.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the failure modes of the standard catalytic cycle.

The "Ortho-Effect" Bottleneck

In the catalytic cycle, Transmetallation is frequently the rate-determining step (RDS) for hindered substrates. The steric bulk of the ortho-amide group creates a "wall" that repels the incoming phenylboronic acid.

-

Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2] The methoxy groups on the biaryl backbone interact with the Pd center, stabilizing the monoligated

species. This open coordination site is crucial for accepting the hindered oxidative addition complex.

Amide Coordination

While less nucleophilic than amines, primary amides can act as directing groups. In unoptimized systems, this leads to stable 5- or 6-membered palladacycles that arrest the cycle.

-

Solution: The sheer bulk of the cyclohexyl rings on SPhos physically prevents the amide nitrogen from approaching the metal center ("ligand shielding"), forcing the reaction to proceed via the desired carbon-carbon coupling pathway.

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck and the off-cycle trap avoided by using bulky ligands.

Critical Parameter Optimization

The following parameters have been validated to maximize yield and purity for 2-phenylbenzamide synthesis.

| Parameter | Recommended Choice | Rationale |

| Catalyst | SPhos Pd G2 (1–3 mol%) | Generates the active |

| Ligand | SPhos (if not using G2) | Electron-rich phosphine facilitates oxidative addition; biaryl bulk speeds up reductive elimination. |

| Base | Strong enough to activate the boronic acid but mild enough to prevent amide hydrolysis. | |

| Solvent | Toluene : Water (10:1) | The biphasic system dissolves the inorganic base while solubilizing the organic reactants. |

| Temp | 80–100 °C | Required to overcome the activation energy of the hindered transmetallation step. |

Standard Operating Procedure (SOP)

Target: Synthesis of 2-Phenylbenzamide (10 mmol scale)

Reaction: 2-Bromobenzamide + Phenylboronic Acid

4.1. Materials Preparation[1][3][4]

-

Substrate: 2-Bromobenzamide (2.00 g, 10.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

-

Catalyst: SPhos Pd G2 (0.144 g, 0.2 mmol, 2 mol%)

-

Base: Potassium phosphate tribasic (

) (4.25 g, 20.0 mmol, 2.0 equiv) -

Solvent: Toluene (40 mL) and Deionized Water (4 mL)

4.2. Execution Protocol

-

Charging: To a 100 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add the 2-Bromobenzamide, Phenylboronic acid, and SPhos Pd G2.

-

Note: Adding the catalyst as a solid along with substrates is permissible with G2 precatalysts due to their air stability.

-

-

Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times.

-

Solvent Addition: Syringe in the Toluene and Water (previously degassed if possible, though G2 is robust).

-

Reaction: Place the flask in a pre-heated oil bath at 100 °C . Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic layers.

-

Monitoring: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes) after 2 hours. The reaction is typically complete within 4–6 hours.

-

Endpoint: Disappearance of 2-Bromobenzamide.

-

4.3. Workup & Purification[1]

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

-

Separation: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

-

Wash: Wash the combined organics with:

-

10%

(removes unreacted boronic acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization (Preferred): The crude solid is often pure enough for recrystallization.

-

Solvent: Hot Ethanol or Toluene/Hexane.

-

Yield: Expect 85–95% as off-white needles.

-

Figure 2: Operational workflow from reaction setup to isolated product.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation | Ensure strict inert atmosphere (Ar/N2). Switch to XPhos Pd G2 for even higher steric tolerance. |

| Protodeboronation | Unstable Boronic Acid | The boronic acid hydrolyzed before coupling. Switch to Potassium Phenyltrifluoroborate ( |

| Homocoupling (Ph-Ph) | Oxidant Presence | Oxygen entered the system. Degas solvents more thoroughly (sparge with Ar for 15 mins). |

| Dark Black Precipitate | Palladium Black | "Pd Death." Ligand concentration is too low. Add 1 mol% free SPhos ligand to stabilize the active species. |

Green Chemistry Alternative

For labs prioritizing sustainability, the TPGS-750-M surfactant system allows this reaction to proceed in water at lower temperatures.

-

Conditions: 2 wt% TPGS-750-M in water,

(2 mol%), -

Benefit: Eliminates Toluene; enables room temperature extraction.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

- Bower, J. F., et al. (2024). Catalytic approaches to sterically demanding biaryls. Nature Reviews Chemistry (General context on steric hindrance).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Determining the Solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a detailed framework for researchers, chemists, and drug development professionals to accurately determine the solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide, a representative aromatic amide, in dimethyl sulfoxide (DMSO). Given that many novel benzamide derivatives are synthesized for screening purposes, this document establishes a robust, generalized protocol applicable to new chemical entities where existing solubility data is unavailable. We delve into the foundational principles of both thermodynamic and kinetic solubility, offering step-by-step protocols that emphasize experimental integrity and data reproducibility. The causality behind methodological choices, from solvent purity to equilibrium conditions and analytical quantification, is explained to empower researchers to generate reliable data crucial for high-throughput screening, formulation development, and various biological assays.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

N-(3,5-dimethylphenyl)-2-phenylbenzamide belongs to the benzamide class of compounds, a scaffold frequently explored in medicinal chemistry for its diverse pharmacological potential. In the early stages of drug discovery, dimethyl sulfoxide (DMSO) serves as a near-universal solvent, prized for its ability to dissolve a vast range of both polar and nonpolar compounds.[1][2] Accurate determination of a compound's solubility in DMSO is a cornerstone of preclinical research for several reasons:

-

Stock Solution Integrity: High-concentration stock solutions, typically prepared in DMSO, are fundamental for high-throughput screening (HTS) and other biological assays. Undissolved compound leads to inaccurate concentration values, compromising the integrity of screening data.[3]

-

Assay Compatibility: While DMSO is an excellent solvent, its concentration in final assay media must be minimized (typically <0.5%) to avoid cellular toxicity and interference with biological targets.[4][5] Knowing the maximum solubility allows for the preparation of highly concentrated stocks, enabling significant dilution into aqueous buffers while maintaining the desired final compound concentration.

-

Preventing Precipitation: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[3] Understanding the solubility limits helps in designing dilution strategies, such as serial dilutions in DMSO, to prevent this issue.

This guide distinguishes between two crucial solubility concepts: thermodynamic solubility and kinetic solubility . Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often formed by diluting a DMSO stock into an aqueous buffer.[6][7] While kinetic solubility is relevant for HTS, thermodynamic solubility provides a more fundamental and stable measure of a compound's intrinsic properties.

Foundational Principles & Key Considerations

The Nature of DMSO as a Solvent

DMSO is a highly polar, aprotic solvent with a high boiling point (189 °C) and low volatility.[2] Its power as a solvent stems from its ability to disrupt crystal lattice forces and solvate a wide variety of molecules. However, researchers must be mindful of the following properties:

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[8] Water contamination can significantly alter the solubility of a compound and is a common source of experimental variability. Therefore, the use of anhydrous, high-purity (USP grade) DMSO is imperative.[9]

-

Compound Stability: While generally stable, some compounds can degrade in DMSO over time, especially if stored improperly. Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers and aliquoted to avoid repeated freeze-thaw cycles.[3]

Thermodynamic vs. Kinetic Solubility

Understanding the distinction between these two measurements is critical for data interpretation. The shake-flask method described in this guide is designed to measure thermodynamic solubility, which is the gold standard.

Caption: Thermodynamic vs. Kinetic Solubility.

Protocol for Determining Thermodynamic Solubility in DMSO

This protocol employs the widely accepted shake-flask method to determine the equilibrium solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide.[6][10] The concentration of the dissolved compound is quantified using High-Performance Liquid Chromatography (HPLC), which offers high sensitivity and the ability to separate the parent compound from any impurities or degradants.[11]

Materials & Reagents

-

N-(3,5-dimethylphenyl)-2-phenylbenzamide (solid, high purity)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., USP grade)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

-

Formic Acid (optional, for mobile phase modification)

-

2 mL glass vials with PTFE-lined screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (e.g., set to 25°C or 37°C)

-

Centrifuge capable of holding 2 mL vials

-

0.22 µm PTFE syringe filters

-

HPLC system with UV or DAD detector

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Vials:

-

Accurately weigh approximately 5-10 mg of N-(3,5-dimethylphenyl)-2-phenylbenzamide into a 2 mL glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.[10]

-

Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

-

Prepare at least three replicate vials for statistical validity.

-

-

Equilibration:

-

Tightly cap the vials to prevent moisture absorption.

-

Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a moderate speed for 24 to 48 hours. A preliminary time-course experiment can determine the exact time required to reach equilibrium, which is achieved when the concentration of the compound in solution no longer increases over time.[12]

-

-

Phase Separation:

-

After incubation, visually confirm that excess solid is still present at the bottom of each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully aspirate the clear supernatant, taking care not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates.

-

Perform a serial dilution of the clear filtrate with DMSO to bring the concentration within the linear range of the HPLC calibration curve. For example, prepare 1:10, 1:100, and 1:1000 dilutions.

-

-

HPLC Analysis:

-

Prepare a standard calibration curve of N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO with known concentrations.

-

Inject the diluted samples and the standards onto the HPLC system.

-

Quantify the peak area corresponding to the compound.

-

Data Analysis and Calculation

-

Plot the peak area versus concentration for the standards to generate a linear regression curve.

-

Use the equation of the line (y = mx + c) to calculate the concentration of the compound in your diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility of N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO.

-

Express the final solubility in both mg/mL and millimolar (mM) units.

Data Presentation

All quantitative data should be summarized in a clear, structured format.

| Property | Value |

| Compound Name | N-(3,5-dimethylphenyl)-2-phenylbenzamide |

| Molecular Weight | [Insert Calculated MW] g/mol |

| Solvent | Dimethyl Sulfoxide (Anhydrous) |

| Temperature | 25.0 ± 0.5 °C |

| Equilibration Time | 48 hours |

| Mean Solubility (mg/mL) | [Calculated Value] ± SD |

| Mean Solubility (mM) | [Calculated Value] ± SD |

| Number of Replicates (n) | 3 |

Note: This table is a template. The molecular weight must be calculated for the specific compound, and the solubility values must be determined experimentally.

Conclusion and Field-Proven Insights

The protocol detailed herein provides a robust and reliable method for determining the thermodynamic solubility of novel compounds like N-(3,5-dimethylphenyl)-2-phenylbenzamide in DMSO. Adherence to best practices, particularly the use of high-purity anhydrous solvent and ensuring true equilibrium, is paramount for generating high-quality, reproducible data.[8][9] This foundational data is indispensable for the logical progression of drug discovery projects, enabling accurate biological screening, informing formulation strategies, and ultimately contributing to the selection of viable drug candidates.

References

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

Chemspace. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

-

Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

Fengchen Group Co., Ltd. (2024). Innovative Applications of DMSO. Available at: [Link]

-

PubMed. (2002). [Development of solubility screening methods in drug discovery]. Available at: [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

PCCA. (2020). Does Your DMSO Pass These 2 Tests?. Available at: [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

-

PMC. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

Sources

- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. raytor.com [raytor.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. benchchem.com [benchchem.com]

- 9. THE PCCA BLOG | Does Your DMSO Pass These 2 Tests? [pccarx.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Application Notes & Protocols: Cytotoxicity Assessment of N-(3,5-dimethylphenyl)-2-phenylbenzamide via MTT Assay

Introduction: Evaluating Novel Benzamides in Drug Discovery

N-substituted benzamides represent a significant class of compounds in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[1][2] The specific compound, N-(3,5-dimethylphenyl)-2-phenylbenzamide, is a member of this broad family.[3] Before any therapeutic potential can be realized, a thorough evaluation of a compound's cytotoxic profile is a fundamental and critical step. This process determines the concentration at which a compound exhibits toxicity to cells, a key parameter for establishing a therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for assessing the metabolic activity of cells.[4] Because a cell's metabolic activity is directly proportional to its viability, the MTT assay serves as an excellent proxy for measuring cytotoxicity.[5] This application note provides a comprehensive, field-tested protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC₅₀) of N-(3,5-dimethylphenyl)-2-phenylbenzamide on a selected cancer cell line.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[4][6]

Dead or inactive cells lose this enzymatic capability. The resulting purple formazan crystals accumulate within the cells and are subsequently solubilized using an organic solvent like Dimethyl Sulfoxide (DMSO).[7] The intensity of the purple solution is directly proportional to the number of viable cells.[8] This intensity is quantified by measuring the absorbance using a spectrophotometric microplate reader at a wavelength between 550 and 600 nm.[4]

Figure 1: Mechanism of the MTT assay.

Materials and Reagents

-

Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma). Ensure cells are healthy and in a logarithmic growth phase.[9]

-

Test Compound: N-(3,5-dimethylphenyl)-2-phenylbenzamide.

-

Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

MTT Reagent: 5 mg/mL in sterile PBS.

-

Solubilization Solution: Cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Positive Control: Doxorubicin or Cisplatin (known cytotoxic agent).

-

Equipment:

-

96-well flat-bottom sterile microplates (tissue culture treated)

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope

-

Multichannel pipette

-

Microplate spectrophotometer (ELISA reader)

-

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format.

Phase 1: Cell Culture and Seeding

-

Cell Maintenance: Culture cells according to the supplier's recommendations. Ensure cells are healthy, free from contamination, and have been passaged a consistent number of times to avoid phenotypic drift.[9][10]

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

-

Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability (trypan blue exclusion should be >95%).

-

Seeding: Dilute the cell suspension to the optimized seeding density in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Scientist's Note: Optimal seeding density is critical and cell-line dependent. It should be high enough for a robust signal but low enough to ensure cells remain in the logarithmic growth phase throughout the experiment. A preliminary experiment to determine the optimal density (e.g., 5,000 to 20,000 cells/well) is highly recommended.[11]

-

-

Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.

-

Pro-Tip: To avoid the "edge effect," where wells on the perimeter of the plate evaporate faster, fill these outer wells with 100-200 µL of sterile PBS or media without cells and do not use them for experimental data.[12]

-

Phase 2: Compound Preparation and Treatment

-

Stock Solution: Prepare a high-concentration stock solution of N-(3,5-dimethylphenyl)-2-phenylbenzamide (e.g., 10-100 mM) in DMSO.

-

Serial Dilutions: Prepare a series of working concentrations of the test compound by performing serial dilutions from the stock solution in serum-free or low-serum culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM. Prepare dilutions for the positive control as well.

-

Critical Point: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

-

-

Treatment: After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

-

Controls: Include the following mandatory controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compound wells (represents 100% viability).

-

Positive Control: Cells treated with a known cytotoxic agent.

-

Blank Control: Wells containing 100 µL of medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: MTT Assay Execution

-

Add MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]

-

Incubate for Formazan Production: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. Check for the formation of purple precipitate using an inverted microscope.

-

Solubilize Formazan: Carefully aspirate all the medium containing MTT from each well without disturbing the formazan crystals.

-

Critical Point: This is a delicate step. Incomplete removal of the medium can interfere with results, while accidental removal of cells or formazan will lead to high variability.[14]

-

-

Add Solubilization Solution: Add 100 µL of DMSO to each well.

-

Dissolve Crystals: Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to ensure all formazan crystals are fully dissolved. Complete solubilization can be confirmed by visual inspection.

Phase 4: Data Acquisition and Analysis

-

Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Processing:

-

Subtract the average absorbance of the blank controls from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This is determined by plotting a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. Use a non-linear regression model (e.g., four-parameter logistic model) to fit the curve and calculate the IC₅₀.[15][16]

Data Presentation and Interpretation

A well-executed experiment will yield a clear dose-dependent relationship.

Table 1: Example Data for Cytotoxicity of N-(3,5-dimethylphenyl)-2-phenylbenzamide on A549 Cells (48h)

| Concentration (µM) | Mean Corrected Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |

| 0.1 | 1.231 | 0.091 | 98.2% |

| 1 | 1.159 | 0.075 | 92.4% |

| 10 | 0.988 | 0.062 | 78.8% |

| 50 | 0.612 | 0.045 | 48.8% |

| 100 | 0.345 | 0.031 | 27.5% |

| 200 | 0.155 | 0.024 | 12.4% |

From a dose-response curve generated with this data, the IC₅₀ value would be determined to be approximately 50 µM.

Workflow Visualization

Figure 2: Complete experimental workflow.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Cells detached during aspiration.[17] | Ensure cell suspension is homogenous. Calibrate pipettes. Aspirate and add solutions gently against the well wall.[12] |

| Low Absorbance Readings in Controls | Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy.[11] | Optimize cell seeding density. Increase MTT incubation time (up to 4 hours). Use cells in logarithmic growth phase with low passage numbers. |

| High Background Absorbance | Contamination (bacterial or fungal); Interference from phenol red or serum components. | Maintain strict aseptic technique. Use phenol red-free and/or serum-free medium during the MTT incubation step.[11] |

| Incomplete Formazan Solubilization | Insufficient DMSO volume or mixing. | Ensure complete removal of aqueous medium. Increase shaking time or use a multichannel pipette to gently mix each well to ensure complete dissolution.[17] |

References

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PMC. Available at: [Link]

-

Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

MTT assay. (n.d.). Wikipedia. Available at: [Link]

-

General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Available at: [Link]

-

Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Available at: [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

-

Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Available at: [Link]

-

What is the correct method to calculate the IC50 value for the MTT assay?. (2024). ResearchGate. Available at: [Link]

-

How can I calculate IC50 from mtt results?. (2015). ResearchGate. Available at: [Link]

-

How to calculate IC50 from MTT assay. (2020). YouTube. Available at: [Link]

-

Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. Available at: [Link]

-

Cell viability assay: Problems with MTT assay in the solubilization step. (2024). ResearchGate. Available at: [Link]

-

struggling with MTT assay. (2023). Reddit. Available at: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI. Available at: [Link]

-

In vitro cytotoxicity activity on several cancer cell lines of acridone alkaloids and N-phenylethyl-benzamide derivatives from Swinglea glutinosa (Bl.) Merr. (2007). ResearchGate. Available at: [Link]

-

Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. (2019). PubMed. Available at: [Link]

-

N-(3,5-Dimethylphenyl)-2-methylbenzamide. (n.d.). PMC - NIH. Available at: [Link]

-

Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. (2025). Van Medical Journal. Available at: [Link]

Sources

- 1. Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vanmedjournal.com [vanmedjournal.com]

- 3. N-(3,5-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. multispaninc.com [multispaninc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. selectscience.net [selectscience.net]

- 14. biology.stackexchange.com [biology.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Screening N-Arylbenzamides for DHODH Inhibition

Targeting the Powerhouse: A Comprehensive Guide to DHODH Inhibitor Discovery

Introduction

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the rate-limiting fourth step in de novo pyrimidine biosynthesis.[1][2][3][4][5] Unlike other enzymes in this pathway located in the cytosol, DHODH resides on the outer surface of the inner mitochondrial membrane.[5] It couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (CoQ) to ubiquinol , thereby feeding electrons into the mitochondrial respiratory chain.

N-arylbenzamides (e.g., Teriflunomide) represent a clinically validated class of DHODH inhibitors. They function by binding to the hydrophobic ubiquinone-binding tunnel, preventing electron transfer and halting pyrimidine production. This mechanism is particularly effective against rapidly proliferating cells (T-cells, cancer cells) which—unlike resting cells—cannot rely solely on the salvage pathway to meet their nucleotide demands.

This guide provides a rigorous, field-proven workflow for screening N-arylbenzamide libraries, from enzymatic kinetics to cellular target validation.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the de novo biosynthesis pathway, the specific blockade by N-arylbenzamides, and the "Uridine Rescue" mechanism used for validation.

Caption: The de novo pyrimidine pathway showing DHODH inhibition by N-arylbenzamides and the bypass mechanism via Uridine salvage.

Protocol 1: Enzymatic Screening (DCIP Reduction Assay)

Principle: In vitro, the re-oxidation of Ubiquinone is slow. To measure DHODH activity continuously, we use 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.[4] DHODH reduces CoQ, which in turn reduces DCIP.[6] The reaction is monitored by the decrease in absorbance at 600 nm (DCIP transitions from blue to colorless).[6]

3.1 Reagents & Preparation

| Reagent | Concentration (Stock) | Storage | Notes |

| hDHODH | 1-5 µM | -80°C | Recombinant human DHODH (typically |

| L-DHO | 20 mM in Buffer | -20°C | Substrate. Ensure pH is adjusted to 8.0. |

| Decylubiquinone ( | 10 mM in DMSO | -20°C | Co-substrate.[6] Light sensitive. |

| DCIP | 2.5 mM in | 4°C | Terminal acceptor. Filter before use if precipitate forms. |

| Triton X-100 | 10% Solution | RT | Critical for solubilizing |

| Teriflunomide | 10 mM in DMSO | -20°C | Positive control inhibitor. |

Assay Buffer (1X):

3.2 Experimental Workflow

-

Preparation: Thaw all reagents. Dilute hDHODH to 20 nM in Assay Buffer.

-

Plate Setup: Use a clear 96-well plate.